molecular formula C37H44N8O4 B560142 Fenebrutinib CAS No. 1434048-34-6

Fenebrutinib

Numéro de catalogue B560142
Numéro CAS: 1434048-34-6
Poids moléculaire: 664.8
Clé InChI: WNEODWDFDXWOLU-QHCPKHFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenebrutinib is an investigational, potent, and highly selective oral Bruton’s tyrosine kinase (BTK) inhibitor . It is currently in Phase III clinical trials for the management of B-cell tumors and autoimmune disorders . It has been studied in 2,500 people in Phase I, II, and III clinical programs across multiple diseases, including MS and other autoimmune disorders .


Synthesis Analysis

Fenebrutinib metabolites and adducts were characterized in-vitro in rat liver microsomes (RLM) using MS3 method in Ion Trap LC-MS/MS . The proposed metabolic reactions involved in the formation of these metabolites are hydroxylation, oxidation of primary alcohol to aldehyde, n-oxidation, and n-dealkylation .


Molecular Structure Analysis

Fenebrutinib has a molecular formula of C37H44N8O4 . It is a small molecule and is orally available .


Chemical Reactions Analysis

Catalytic static mixer (CSM) technology was used for an aromatic nitro group reduction in the synthesis of fenebrutinib . Factors affecting catalyst inhibition could be rapidly understood and mitigated by the use of real-time analytics (FT-IR, UHPLC) .


Physical And Chemical Properties Analysis

Fenebrutinib has an average mass of 664.811 and a monoisotopic mass of 664.348551929 . It is orally administered and has been described using a 3-compartment model with linear elimination and a flexible absorption transit compartment model .

Applications De Recherche Scientifique

  • Pharmacokinetics and Drug Interactions :

    • Fenebrutinib's interaction with cytochrome P450 3A (CYP3A) and other transporters like BCRP and OATP1B was studied to understand complex drug-drug interactions. This research supports dose recommendations for fenebrutinib in various scenarios, including its interaction with other medications (Chen et al., 2020).
    • A study on the absence of pharmacokinetic interactions between fenebrutinib and methotrexate (MTX) indicated no significant interaction, supporting its use in rheumatoid arthritis patients receiving MTX (Jones et al., 2019).
  • Systemic Lupus Erythematosus (SLE) :

    • Clinical trials have assessed the efficacy, safety, and pharmacodynamics of fenebrutinib in treating SLE. While the primary endpoint of the study was not met, the drug showed an acceptable safety profile and had effects on BTK pathway inhibition (Isenberg et al., 2021).
  • Rheumatoid Arthritis (RA) :

    • Fenebrutinib's efficacy in RA was analyzed using population pharmacokinetics and model-based meta-analysis. The results showed an efficacy plateau within the exposure range achieved in clinical trials, suggesting its potential benefit for RA patients (Chan et al., 2020).
  • Mechanisms of Action and Other Applications :

    • The inhibition of BTK activity by fenebrutinib was shown to attenuate multiple organ dysfunction in rat models of hemorrhagic shock, highlighting a potential role for BTK inhibitors in trauma and hemorrhage (Patel et al., 2021).
    • A study focused on the structural-function relationships of covalent and non-covalent BTK inhibitors, including fenebrutinib, providing insights into their binding modes and implications for their use in treating autoimmune and inflammatory diseases (Zain & Vihinen, 2021).

Mécanisme D'action

Target of Action

Fenebrutinib primarily targets Bruton’s tyrosine kinase (BTK) . BTK is an enzyme that regulates the development and activation of B cells, which are a type of white blood cell that plays a crucial role in the immune response . BTK is also involved in the activation of innate immune system myeloid lineage cells, such as macrophages and microglia .

Mode of Action

Fenebrutinib is a potent, highly selective, non-covalent, and reversible BTK inhibitor . It blocks the function of BTK, thereby inhibiting both B cells and microglia . This dual inhibition may reduce disease activity and impact disease progression .

Biochemical Pathways

Fenebrutinib affects the B-cell receptor (BCR) signaling pathway, which plays a crucial role in B cell development and the adaptive immune response . By inhibiting BTK, fenebrutinib disrupts BCR signaling, thereby reducing the survival and proliferation of B cells . This can lead to a reduction in the production of antibodies and a decrease in inflammation .

Result of Action

Fenebrutinib has shown significant results in reducing disease activity in multiple sclerosis (MS) patients. In a Phase II study, fenebrutinib significantly reduced the total number of new gadolinium-enhancing T1 brain lesions and significantly reduced the total number of new or enlarging T2 brain lesions compared to placebo . These lesions, as measured by MRI, are markers of active inflammation and disease burden or lesion load .

Action Environment

The action of fenebrutinib can be influenced by the environment within the body. For instance, in the central nervous system (CNS), BTK is expressed primarily in microglia . Therefore, the presence of inflammation or other disease conditions in the CNS could potentially influence the action, efficacy, and stability of fenebrutinib .

Propriétés

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenebrutinib

CAS RN

1434048-34-6
Record name Fenebrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is Fenebrutinib, and what is its mechanism of action?

A1: Fenebrutinib is a small-molecule, orally administered inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a key enzyme involved in B-cell receptor (BCR) signaling, and its inhibition disrupts B-cell activation and proliferation [, , , ]. Fenebrutinib demonstrates high selectivity for BTK, exhibiting over 100-fold selectivity compared to other kinases [].

Q2: How does Fenebrutinib impact myeloid cells?

A2: Besides its effect on B-cells, Fenebrutinib also modulates myeloid cell activity, primarily through its inhibitory action on Fcγ receptor signaling pathways [, , , ].

Q3: What are the downstream effects of BTK inhibition by Fenebrutinib?

A3: Fenebrutinib's inhibition of BTK leads to a significant reduction in key biomarkers associated with B-cell and myeloid cell activity. This includes reduced levels of rheumatoid factor (RF), total IgM and IgG, chemokines CCL4 and CXCL13, C-reactive protein (CRP), and interleukin-6 (IL-6) []. Additionally, it dampens plasmablast signals and lowers anti-double-stranded DNA (dsDNA) and IgG levels [].

Q4: Can Fenebrutinib impact cells in the central nervous system (CNS)?

A4: Yes, Fenebrutinib, as a small molecule, can cross the blood-brain barrier and potentially affect microglia in the CNS. This property makes it a promising candidate for treating CNS-related autoimmune diseases, such as multiple sclerosis [, ].

Q5: Is there information available about the molecular formula, weight, and spectroscopic data of Fenebrutinib?

A5: While the provided research papers primarily focus on Fenebrutinib's pharmacological properties and clinical trial data, detailed structural information like molecular formula, weight, and spectroscopic data is not explicitly provided.

Q6: What is the absorption profile of Fenebrutinib?

A6: Fenebrutinib is an orally administered drug. Notably, the presence of hydroxypropyl-β-cyclodextrin, an excipient commonly used to enhance drug solubility, can affect Fenebrutinib's absorption. Studies indicate that itraconazole, often used in drug-drug interaction studies, can complex with hydroxypropyl-β-cyclodextrin, leading to a decrease in Fenebrutinib's maximum plasma concentration (Cmax) and a delay in the time to reach Cmax (Tmax) [, ].

Q7: How is Fenebrutinib metabolized in the body?

A7: Fenebrutinib is a substrate for CYP3A, a key enzyme involved in drug metabolism []. Research suggests that it acts as a time-dependent inhibitor of CYP3A, potentially leading to drug-drug interactions. Additionally, Fenebrutinib inhibits BCRP and OATP1B transporters in vitro [, , ].

Q8: Does Fenebrutinib interact with methotrexate?

A8: Studies show that Fenebrutinib does not have a clinically significant pharmacokinetic interaction with methotrexate [].

Q9: What is the efficacy of Fenebrutinib in preclinical models of autoimmune diseases?

A9: Fenebrutinib has been investigated in various preclinical models of autoimmune diseases. For instance, in rat models of hemorrhagic shock-induced multiple organ dysfunction syndrome (MODS), Fenebrutinib demonstrated a reduction in organ injury and dysfunction []. In studies using blood samples, Fenebrutinib effectively blocked platelet activation induced by FcγRIIA stimulation, indicating potential as an antithrombotic agent [].

Q10: Has Fenebrutinib been studied in clinical trials for rheumatoid arthritis?

A10: Yes, Fenebrutinib has been evaluated in Phase II clinical trials for rheumatoid arthritis (RA) in patients with inadequate responses to methotrexate or TNF inhibitors []. Results indicated that Fenebrutinib exhibited higher efficacy rates compared to placebo in achieving an ACR50 response at week 12 and showed comparable efficacy to adalimumab in patients with an inadequate response to methotrexate [].

Q11: What about clinical trials for systemic lupus erythematosus (SLE)?

A11: Fenebrutinib was also studied in a Phase II clinical trial for SLE. Despite meeting pharmacodynamic targets by reducing phosphorylated BTK and other relevant biomarkers, the trial did not meet its primary endpoint for efficacy [, ].

Q12: What is the efficacy of Fenebrutinib in treating chronic spontaneous urticaria (CSU)?

A12: Fenebrutinib has demonstrated promising results in a Phase 2 trial for CSU refractory to up-dosed H1-antihistamines, exhibiting significant reductions in weekly Urticaria Activity Score (UAS7) []. It was particularly effective in patients with type IIb autoimmunity, a subtype of CSU less responsive to omalizumab [, ].

Q13: Are there known resistance mechanisms to Fenebrutinib?

A13: While the provided research papers do not focus extensively on resistance mechanisms specific to Fenebrutinib, it's important to note that acquired resistance is a common challenge with kinase inhibitors []. Mutations in the BTK kinase domain, particularly at the C481 residue, have been shown to confer resistance to irreversible BTK inhibitors []. As a reversible inhibitor, Fenebrutinib might be less susceptible to this particular resistance mechanism.

Q14: Is there any cross-resistance between Fenebrutinib and other BTK inhibitors?

A14: While the provided research does not explicitly address cross-resistance between Fenebrutinib and other BTK inhibitors, it is a crucial consideration [, ]. Structural similarities and shared binding sites among BTK inhibitors raise the possibility of cross-resistance, particularly with other reversible BTK inhibitors [].

Q15: Are there any biomarkers associated with Fenebrutinib's efficacy in CSU?

A15: Research suggests that a positive basophil histamine release assay (BHRA) or positive anti-FcεRI IgG antibodies, both indicative of type IIb autoimmunity in CSU, are associated with better improvement in UAS7 scores at lower Fenebrutinib doses [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.